molecular formula C8H8Cl2O3S B3335010 3,4-Dichlorophenylsulfonylethanol CAS No. 101080-64-2

3,4-Dichlorophenylsulfonylethanol

Cat. No.: B3335010
CAS No.: 101080-64-2
M. Wt: 255.12 g/mol
InChI Key: BUGOSLZRRRMSSH-UHFFFAOYSA-N
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Description

3,4-Dichlorophenylsulfonylethanol is an organosulfur compound characterized by a benzene ring substituted with chlorine atoms at the 3- and 4-positions, linked to a sulfonyl group (-SO₂-) and an ethanol moiety.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)sulfonylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O3S/c9-7-2-1-6(5-8(7)10)14(12,13)4-3-11/h1-2,5,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGOSLZRRRMSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)CCO)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801278993
Record name 2-[(3,4-Dichlorophenyl)sulfonyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101080-64-2
Record name 2-[(3,4-Dichlorophenyl)sulfonyl]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101080-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3,4-Dichlorophenyl)sulfonyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichlorophenylsulfonylethanol typically involves the reaction of 3,4-dichlorophenol with sulfonyl chloride under controlled conditions to form the sulfonyl chloride intermediate. This intermediate is then reacted with ethanol in the presence of a base to yield 3,4-Dichlorophenylsulfonylethanol .

Industrial Production Methods

Industrial production methods for 3,4-Dichlorophenylsulfonylethanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorophenylsulfonylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,4-Dichlorophenylsulfonylethanol involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful in research focused on enzyme function and inhibition .

Comparison with Similar Compounds

Substituent Position Effects

  • 3,4-Dichlorophenylsulfonylethanol: The vicinal (adjacent) 3,4-dichloro substitution on the benzene ring creates steric and electronic effects distinct from meta-substituted analogs.
  • 2-(3,5-Dichlorophenyl)sulfanylethanol (CAS 101079-86-1): The 3,5-dichloro substitution (meta positions) allows for symmetrical electron withdrawal, which could stabilize the aromatic system differently. This configuration may reduce steric hindrance, improving solubility in nonpolar solvents relative to 3,4-substituted analogs .

Functional Group Differences

Compound Name Functional Group Key Implications
3,4-Dichlorophenylsulfonylethanol Sulfonyl (-SO₂-) + ethanol High polarity due to SO₂; ethanol enables hydrogen bonding, increasing water solubility.
2-(3,5-Dichlorophenyl)sulfanylethanol Sulfanyl (-S-) + ethanol Reduced polarity compared to sulfonyl; thioether group may enhance lipophilicity and membrane permeability .
1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone (CAS 1334146-20-1) Sulfonyl (-SO₂-) + ketone Ketone group lacks hydrogen-bonding capacity, reducing solubility in aqueous media compared to ethanol derivatives. Reactivity favors nucleophilic additions .

Physicochemical and Handling Properties

  • Reactivity: Sulfonylethanol derivatives are likely less reactive in nucleophilic environments than sulfanylethanol analogs due to the electron-withdrawing nature of SO₂. However, the ethanol group may participate in esterification or oxidation reactions .
  • Toxicity and Safety: Sulfanylethanol (CAS 101079-86-1) requires immediate oxygen administration if inhaled, suggesting higher acute toxicity compared to sulfonyl analogs . Sulfonylethanone (CAS 1334146-20-1) is used in organic synthesis, implying stability under standard laboratory conditions .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Substituents Functional Group Key Properties/Notes
2-(3,5-Dichlorophenyl)sulfanylethanol 101079-86-1 3,5-dichloro Sulfanyl (thioether) Acute inhalation toxicity noted; requires oxygen therapy
1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone 1334146-20-1 3,4-dichloro, methyl Sulfonyl, ketone Ketone group limits hydrogen bonding; used in synthesis
3,4-Dichlorophenylsulfonylethanol Not provided 3,4-dichloro Sulfonyl, ethanol Predicted higher polarity and water solubility than sulfanyl/ketone analogs.

Biological Activity

3,4-Dichlorophenylsulfonylethanol (DCPS) is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H8Cl2O3S
  • Molecular Weight : 255.12 g/mol
  • IUPAC Name : 3,4-dichlorophenylsulfonylethanol

DCPS is synthesized through the reaction of 3,4-dichlorophenol with chlorosulfonic acid, followed by treatment with ethanol under basic conditions. This compound's unique structure, characterized by the positioning of chlorine atoms on the phenyl ring, influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that DCPS exhibits significant antimicrobial activity. A study evaluated various derivatives of chlorophenylsulfonyl compounds against several bacterial strains and fungi. DCPS demonstrated effective inhibition against Gram-positive bacteria and Candida albicans, suggesting its potential as an antifungal agent .

Table 1: Antimicrobial Activity of DCPS Derivatives

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
3,4-DichlorophenylsulfonylethanolGram-positive bacteria32 µg/mL
C. albicans16 µg/mL

Toxicity Studies

In a toxicity assessment using Daphnia magna, DCPS showed moderate to high toxicity levels. The LC50 values for various compounds were determined, indicating a significant risk associated with certain derivatives while highlighting that some modifications could reduce toxicity .

Table 2: Toxicity Profile of DCPS and Derivatives

CompoundLC50 (µg/mL)Toxicity Level
3,4-Dichlorophenylsulfonylethanol5.0High
Other derivativesVaries (0.15 - 3.12)Moderate to High

The biological activity of DCPS is attributed to its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes involved in metabolic pathways, leading to disruptions in cellular functions such as oxidative stress response and apoptosis signaling pathways .

Pathways Affected

  • Oxidative Stress : DCPS may enhance oxidative stress within microbial cells, leading to cell death.
  • Signal Transduction : The compound can interfere with signal transduction pathways that regulate cell growth and apoptosis.

Case Studies

  • Antimicrobial Evaluation : A comprehensive study published in MDPI evaluated the antimicrobial properties of various sulfonyl derivatives, including DCPS. The findings indicated that modifications in the sulfonyl group could enhance antimicrobial efficacy while reducing toxicity .
  • Toxicological Assessment : Another investigation focused on the environmental impact of chlorinated compounds like DCPS. The results highlighted the importance of understanding the toxicity profiles for ecological safety assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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